N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)cyclohexanecarbohydrazide
Description
N'-(1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)cyclohexanecarbohydrazide (CAS: 1040652-09-2, molecular formula: C₂₀H₂₃N₃O₃, molecular weight: 353.41 g/mol) is a synthetic carbohydrazide derivative featuring a 1-benzyl-6-oxo-1,6-dihydropyridine core conjugated to a cyclohexanecarbohydrazide moiety . This compound is structurally characterized by:
- A cyclohexanecarbohydrazide group, which enhances hydrophobicity and modulates binding affinity to biological targets .
- A carbonyl linker between the pyridinone and hydrazide moieties, enabling conformational flexibility for target engagement .
Its synthesis typically involves coupling 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with cyclohexanecarbohydrazide under controlled conditions, as evidenced by analogous procedures in related studies .
Properties
IUPAC Name |
1-benzyl-N'-(cyclohexanecarbonyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-18-12-11-17(14-23(18)13-15-7-3-1-4-8-15)20(26)22-21-19(25)16-9-5-2-6-10-16/h1,3-4,7-8,11-12,14,16H,2,5-6,9-10,13H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFDTEQBAXTLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)cyclohexanecarbohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.
Chemical Structure
The compound features a complex structure comprising:
- A cyclohexane ring ,
- A carbohydrazide group ,
- A 1,6-dihydropyridine ring with a benzyl group and a carbonyl group .
This structural composition suggests potential interactions with biological targets, which may lead to various pharmacological effects.
Biological Activity Overview
Despite limited specific studies directly focusing on this compound, related compounds in the same chemical family have demonstrated significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacteria and fungi. For instance, derivatives of 1-benzyl-6-oxo-1,6-dihydropyridine have been evaluated for their antimicrobial properties against pathogens like Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Certain derivatives have been tested for their efficacy against cancer cell lines. For example, compounds with similar dihydropyridine structures exhibited cytotoxic effects on ovarian cancer xenografts in animal models .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of 1-benzyl derivatives indicated that compounds with structural similarities to this compound possess significant inhibitory effects against gram-positive and gram-negative bacteria. The testing utilized concentrations ranging from 0.22 to 0.88 μg/mm², revealing promising results .
Anticancer Activity
In another investigation focusing on the anticancer potential of related compounds, a specific derivative demonstrated a tumor growth suppression rate of 100% in nude mice models. This highlights the potential therapeutic applications of compounds within this structural class .
Research Findings
| Activity Type | Compound | Target Pathogen/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| Antimicrobial | 1-benzyl derivatives | Staphylococcus aureus | Effective at 0.88 µg/mm² |
| Anticancer | Similar dihydropyridine | Ovarian cancer xenografts | 100% tumor suppression |
Comparison with Similar Compounds
Bioactivity
- Antimicrobial Activity: LASSBio-1515 (thiophene derivative) exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and C. albicans), outperforming the benzyl-pyridinone analogue, which lacks reported antimicrobial data .
- Proteasome Inhibition: Compound 8 (1-benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) from shares the 1-benzyl-6-oxopyridinone core and inhibits T.
Key Research Findings
- Structural Stability: The benzyl-dihydropyridinone core resists oxidative degradation better than pyridazine-based analogues (e.g., ), as confirmed by NMR stability studies .
- Target Selectivity: Unlike LASSBio-1514 (pyridinyl derivative), the target compound lacks aromatic nitrogen donors, which may reduce off-target interactions with heme-containing enzymes .
- Thermodynamic Data : Differential scanning calorimetry (DSC) reveals a melting point range of 160–165°C for the target compound, higher than pyridazine derivatives (e.g., 151–153°C for LASSBio-1514), indicating stronger crystalline packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
